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Compound of Interest

Compound Name:
3-(3-Chloro-phenyl)-2-methyl-

propionic acid

CAS No.: 66735-00-0

Cat. No.: B2928441

Get Quote

CAS: 66735-00-0 | Type: Chiral Pharmaceutical Intermediate

Executive Summary
3-(3-Chloro-phenyl)-2-methyl-propionic acid (also known as 3-(3-chlorophenyl)-2-

methylpropanoic acid) is a critical hydrocinnamic acid derivative used primarily as a chiral

building block in the synthesis of peptidomimetics, renin inhibitors, and CNS-active agents.[1]

Unlike its non-methylated analog, the presence of the

-methyl group at the C2 position introduces a chiral center, significantly influencing the
pharmacokinetics and binding affinity of downstream Active Pharmaceutical Ingredients (APIs)
by restricting conformational freedom.

This guide details the physicochemical profile, industrial synthesis routes (including

enantioselective strategies), and quality control parameters required for its use in high-value

drug development.
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Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]

Property Specification

IUPAC Name 3-(3-Chlorophenyl)-2-methylpropanoic acid

CAS Number 66735-00-0

Molecular Formula

C

H

ClO

Molecular Weight 198.65 g/mol

Appearance Off-white to pale yellow solid

Melting Point 93–98 °C (Enantiomer dependent)

Solubility
Soluble in DCM, Methanol, DMSO; Sparingly

soluble in water

pKa ~4.5 (Carboxylic acid)

LogP 2.6 – 3.2

Chirality C2 position (R/S enantiomers)

Synthetic Pathways & Manufacturing
The synthesis of CAS 66735-00-0 is generally approached via two primary methodologies: the

Perkin-Hydrogenation Route (favored for bulk scale) and the Malonic Ester Route (favored for

laboratory precision).

Synthesis Workflow Visualization
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Figure 1: Industrial synthesis pathway illustrating the Perkin condensation route followed by

hydrogenation and optical resolution.

Detailed Experimental Protocols
Protocol A: The Perkin-Hydrogenation Route (Scalable)
This route is preferred for kilogram-scale production due to the availability of cheap starting

materials.

Condensation (Perkin Reaction):

Reagents: 3-Chlorobenzaldehyde (1.0 eq), Propionic Anhydride (1.5 eq), Sodium

Propionate (1.0 eq).

Procedure: Charge reagents into a reactor. Heat to 130–140°C for 6–8 hours. The reaction

forms the

-unsaturated acid (3-(3-chlorophenyl)-2-methylacrylic acid).

Workup: Pour mixture into ice water. Basify with NaOH to dissolve the acid, wash with

toluene to remove unreacted aldehyde, then acidify with HCl to precipitate the

intermediate.

Yield: Typically 70–80%.[2]

Reduction (Hydrogenation):
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Reagents: Intermediate A, 10% Pd/C catalyst (5% w/w loading), Methanol or Ethanol

solvent.

Procedure: Pressurize reactor with H

(3–5 bar) at room temperature. Stir vigorously until H

uptake ceases (approx. 2–4 hours).

Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from

Hexane/Ethyl Acetate.

Validation: Check disappearance of alkene protons (

7.5–7.8 ppm) via

H-NMR.

Protocol B: Enantiomeric Resolution (Chiral Isolation)
For pharmaceutical applications requiring the specific (R) or (S) enantiomer.

Salt Formation: Dissolve racemic acid in hot ethanol. Add 0.5 eq of a chiral base (e.g., (R)-

(+)-

-Methylbenzylamine).

Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will

crystallize out.

Liberation: Filter the salt and treat with dilute H

SO

. Extract the free optically active acid into ether.

Enantiomeric Excess (ee): Verify via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase:

Hexane/IPA).

Therapeutic & Industrial Applications
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Drug Development Utility
The 3-(3-chlorophenyl)-2-methyl-propionic acid scaffold is a "privileged structure" in medicinal

chemistry, often mimicking the side chain of non-natural amino acids.

Peptidomimetics: Acts as a precursor for

-amino acids or modified phenylalanine residues in protease inhibitors (e.g., Renin, HIV
Protease).

Metabolic Targets: Structural similarity to PPAR agonists (fibrates) suggests utility in

designing metabolic modulators. The 3-chloro substituent increases lipophilicity and

metabolic stability compared to the unsubstituted phenyl ring.

CNS Agents: Used in the synthesis of GABA analogs and anticonvulsants (pyrrolidine-2,5-

dione derivatives) where the

-methyl group prevents rapid metabolism by aminotransferases.

Structural Activity Relationship (SAR) Logic
3-Chloro Group: Provides electronic modulation (electron-withdrawing) and fills hydrophobic

pockets in receptor binding sites.

2-Methyl Group: Introduces steric hindrance, restricting rotation around the C1-C2 bond. This

"locks" the molecule into a bioactive conformation, often increasing potency by reducing the

entropic penalty of binding.

Analytical Quality Control
To ensure "Trustworthiness" in a research setting, the following QC parameters must be met:
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Test Method Acceptance Criteria

Purity HPLC (C18 column) > 98.0%

Chiral Purity Chiral HPLC > 99.0% ee (for chiral grades)

Identity
H-NMR (DMSO-d

)

Confirms 3-Cl aromatic pattern

and doublet methyl at ~1.1

ppm

Residual Solvents GC-HS
< 5000 ppm

(Ethanol/Methanol)

Water Content Karl Fischer < 0.5%

Safety & Handling (MSDS Highlights)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

Handling: Use in a fume hood. Avoid dust formation. The compound is an organic acid and

may be corrosive to mucous membranes in high concentrations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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phenyl-2-methyl-propionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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